molecular formula C10H22 B1655664 2,4-Dimethyloctane CAS No. 4032-94-4

2,4-Dimethyloctane

Cat. No.: B1655664
CAS No.: 4032-94-4
M. Wt: 142.28 g/mol
InChI Key: IXAVTTRPEXFVSX-UHFFFAOYSA-N
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Description

2,4-Dimethyloctane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon that consists of a chain of eight carbon atoms with two methyl groups attached to the second and fourth carbon atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethyloctane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of octane with methyl groups in the presence of a strong acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller, branched alkanes using catalysts such as zeolites. The process is optimized to maximize yield and purity of the target compound .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyloctane primarily undergoes reactions typical of alkanes, such as combustion, halogenation, and cracking.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dimethyloctane has several applications in scientific research and industry:

Mechanism of Action

As a hydrocarbon, 2,4-Dimethyloctane primarily exerts its effects through physical interactions rather than specific biochemical pathways. Its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability. In combustion reactions, it undergoes oxidation to produce energy .

Comparison with Similar Compounds

  • 2,3-Dimethyloctane
  • 2,5-Dimethyloctane
  • 3,4-Dimethyloctane

Comparison: 2,4-Dimethyloctane is unique due to the specific positioning of its methyl groups, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity patterns. These differences are crucial in applications where precise control over compound behavior is required .

Properties

IUPAC Name

2,4-dimethyloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-5-6-7-10(4)8-9(2)3/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAVTTRPEXFVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871051
Record name 2,4-Dimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4032-94-4
Record name Octane, 2,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004032944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethyloctane
Reactant of Route 2
Reactant of Route 2
2,4-Dimethyloctane
Reactant of Route 3
Reactant of Route 3
2,4-Dimethyloctane
Reactant of Route 4
Reactant of Route 4
2,4-Dimethyloctane
Reactant of Route 5
Reactant of Route 5
2,4-Dimethyloctane
Reactant of Route 6
Reactant of Route 6
2,4-Dimethyloctane

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